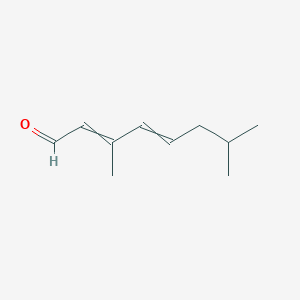

3,7-Dimethylocta-2,4-dienal

Description

Significance of Acyclic Dienals in Organic Chemistry

Acyclic dienals, which are open-chain structures, are significant building blocks in organic synthesis. britannica.comnumberanalytics.com Their conjugated system makes them valuable precursors for the synthesis of more complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com The presence of both a diene and an aldehyde functionality allows for a wide range of chemical transformations.

The importance of acyclic dienes, the hydrocarbon backbone of dienals, is well-established. They are integral to the production of polymers and serve as key components in cycloaddition reactions, such as the Diels-Alder reaction, a powerful method for forming six-membered rings. utexas.edunumberanalytics.comnumberanalytics.com The reactivity of these systems is a direct consequence of the delocalized π electrons across the conjugated system. wikipedia.org

Overview of Structural Classes and Isomeric Forms Relevant to 3,7-Dimethylocta-2,4-dienal

Dienes are broadly classified based on the relative positions of their double bonds:

Conjugated Dienes: The double bonds are separated by a single bond, leading to a conjugated system. An example is 1,3-butadiene. numberanalytics.comwikipedia.org

Isolated (or Unconjugated) Dienes: The double bonds are separated by more than one single bond. numberanalytics.comwikipedia.org

Cumulated Dienes (Allenes): The double bonds share a common atom. numberanalytics.comwikipedia.org

This compound falls under the category of conjugated dienals. The name itself indicates an eight-carbon chain with methyl groups at positions 3 and 7, and double bonds starting at positions 2 and 4, with an aldehyde group at one end of the conjugated system.

Isomerism is a key feature of dienals. For this compound, geometric isomerism (also known as cis-trans isomerism) is possible at both the C2=C3 and C4=C5 double bonds. This gives rise to four potential stereoisomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). The 'E' (entgegen) and 'Z' (zusammen) notation describes the priority of the substituents on each carbon of the double bond.

Furthermore, acyclic dienes can exist in different conformations around the single bond connecting the two double bonds. The s-cis and s-trans conformations refer to the spatial arrangement of the double bonds relative to this single bond. libretexts.org The s-cis conformation is required for participation in the Diels-Alder reaction. chemistrysteps.com While acyclic dienes typically favor the more stable s-trans conformation, they can often interconvert. chemistrysteps.com

A related and well-studied compound is Citral (B94496) (3,7-dimethylocta-2,6-dienal), which exists as a mixture of two geometric isomers: Geranial (the E-isomer) and Neral (B7780846) (the Z-isomer). nih.govchemicalbook.com While not a 2,4-dienal, the study of Citral provides valuable context for understanding the properties and reactivity of related dienal structures.

| Compound Name | Molecular Formula | Key Structural Features |

| (2E,4E)-3,7-Dimethylocta-2,4-diene | C₁₀H₁₈ | Conjugated diene, E configuration at both double bonds. nist.gov |

| (2Z)-3,7-dimethylocta-2,7-dienal | C₁₀H₁₆O | Conjugated dienal with a Z configuration at the C2=C3 double bond. nih.gov |

| (E)-3,7-dimethylocta-2,6-dienal (Geranial) | C₁₀H₁₆O | Isomer of Citral with an E configuration at the C2=C3 double bond. bldpharm.comeuropa.eu |

| (Z)-3,7-dimethylocta-2,6-dienal (Neral) | C₁₀H₁₆O | Isomer of Citral with a Z configuration at the C2=C3 double bond. chemicalbook.comchembk.com |

| 1,3-Butadiene | C₄H₆ | Simplest conjugated diene. wikipedia.org |

| Citral | C₁₀H₁₆O | Mixture of Geranial and Neral, a major component of lemongrass oil. nih.govmolport.com |

This foundational understanding of conjugated dienal systems and their structural diversity is crucial for appreciating the specific chemical characteristics and potential applications of this compound in various fields of chemical research.

Structure

3D Structure

Properties

CAS No. |

137046-94-7 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3,7-dimethylocta-2,4-dienal |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4,6-9H,5H2,1-3H3 |

InChI Key |

VVIABXRTIAZQSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=CC(=CC=O)C |

Origin of Product |

United States |

Structural Characterization and Isomerism of 3,7 Dimethylocta 2,4 Dienal

Elucidation of Geometric Isomerism (E/Z configurations) of the Dienal Backbone

The presence of two carbon-carbon double bonds in the backbone of 3,7-Dimethylocta-2,4-dienal gives rise to the possibility of geometric isomerism. Specifically, the substitution patterns around the C2-C3 and C4-C5 double bonds allow for different spatial arrangements of the substituents, leading to four potential geometric isomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z).

The E/Z designation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bonds.

At the C2-C3 double bond: The substituents are an aldehyde group (-CHO) and a methyl group (-CH3) on C3, and a hydrogen atom and the rest of the carbon chain on C2.

At the C4-C5 double bond: The substituents are a hydrogen atom and the C3 part of the chain on C4, and a hydrogen atom and the C6 part of the chain on C5.

The relative priorities of these groups dictate whether the higher-priority groups are on the same side (Z, from the German zusammen) or opposite sides (E, from the German entgegen) of the double bond. The combination of these configurations at both double bonds results in the four distinct geometric isomers, each with unique physical and chemical properties.

Spectroscopic Approaches to Confirming Molecular Structure

A definitive confirmation of the molecular structure and isomeric form of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from connectivity and stereochemistry to the identification of functional groups and molecular weight.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY) for Conformational Analysis and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their neighboring environments. Key expected signals would include:

A downfield signal for the aldehydic proton (-CHO).

Signals in the olefinic region for the protons on the C2, C4, and C5 double bonds. The coupling constants (J-values) between these protons are crucial for determining the E/Z configuration of the double bonds.

Signals for the methyl groups at C3 and C7.

Signals for the methylene (B1212753) and methine protons in the rest of the carbon chain.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Expected chemical shifts would include:

A highly deshielded signal for the carbonyl carbon of the aldehyde group.

Signals in the olefinic region for the carbons of the C=C double bonds.

Aliphatic signals for the methyl, methylene, and methine carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers (Note: These are predicted values and may vary from experimental data.)

| Carbon Atom | (2E,4E) Isomer | (2Z,4E) Isomer | (2E,4Z) Isomer | (2Z,4Z) Isomer |

| C1 (CHO) | ~193 | ~193 | ~193 | ~193 |

| C2 | ~130 | ~130 | ~130 | ~130 |

| C3 | ~155 | ~155 | ~155 | ~155 |

| C4 | ~125 | ~125 | ~125 | ~125 |

| C5 | ~145 | ~145 | ~145 | ~145 |

| C6 | ~35 | ~35 | ~35 | ~35 |

| C7 | ~30 | ~30 | ~30 | ~30 |

| C8 (CH3 at C7) | ~22 | ~22 | ~22 | ~22 |

| C9 (CH3 at C7) | ~22 | ~22 | ~22 | ~22 |

| C10 (CH3 at C3) | ~15 | ~20 | ~15 | ~20 |

2D NMR:

COSY (Correlation Spectroscopy): Would establish the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is particularly important for confirming the geometric isomerism. NOESY experiments show through-space correlations between protons that are close to each other, regardless of their bonding connectivity. For example, in a (2Z) isomer, a NOE would be expected between the aldehydic proton and the proton on C2, which would be absent or much weaker in the (2E) isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

For this compound (C₁₀H₁₆O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.23 g/mol ).

The fragmentation pattern in electron ionization (EI) mass spectrometry would be influenced by the presence of the aldehyde functional group and the conjugated double bonds. Common fragmentation pathways for aldehydes include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (-CHO, M-29).

β-cleavage: Cleavage of the bond beta to the carbonyl group.

McLafferty rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.

The conjugated dienal system would also influence fragmentation, potentially leading to resonance-stabilized fragment ions.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion |

| 151 | [C₁₀H₁₅O]⁺ | Loss of H |

| 137 | [C₉H₁₃O]⁺ | Loss of CH₃ |

| 123 | [C₈H₁₁O]⁺ | Loss of C₂H₅ |

| 109 | [C₇H₉O]⁺ | Loss of C₃H₇ |

| 81 | [C₆H₉]⁺ | Cleavage of the dienal system |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allylic cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the key characteristic absorption bands would be:

C=O stretch (aldehyde): A strong absorption band in the region of 1685-1705 cm⁻¹. The conjugation with the double bonds lowers the frequency compared to a saturated aldehyde.

C=C stretch (alkene): One or more medium to weak absorption bands in the region of 1600-1650 cm⁻¹ for the conjugated double bonds.

=C-H stretch (alkene): Absorption bands above 3000 cm⁻¹.

C-H stretch (aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹. The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.

C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.

=C-H bend (alkene): Bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the double bonds (i.e., E/Z configuration).

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Aldehyde | C=O stretch | 1685 - 1705 |

| Aldehyde | C-H stretch | ~2720 and ~2820 |

| Alkene | C=C stretch | 1600 - 1650 |

| Alkene | =C-H stretch | > 3000 |

| Alkane | C-H stretch | < 3000 |

| Alkene | =C-H bend | < 1000 |

Stereochemical Considerations and Diastereomeric Analysis

In addition to geometric isomerism, this compound possesses a chiral center at the C7 position, as it is bonded to four different groups: a hydrogen atom, a methyl group, another methyl group, and the rest of the carbon chain. This gives rise to the possibility of two enantiomers, (R)-3,7-Dimethylocta-2,4-dienal and (S)-3,7-Dimethylocta-2,4-dienal.

The combination of the four geometric isomers and the two enantiomers at C7 results in a total of eight possible stereoisomers for this compound. These stereoisomers can be classified as either enantiomers or diastereomers.

Enantiomers: Pairs of stereoisomers that are non-superimposable mirror images of each other. For example, (2E,4E,7R)-3,7-Dimethylocta-2,4-dienal and (2E,4E,7S)-3,7-Dimethylocta-2,4-dienal are enantiomers.

Diastereomers: Stereoisomers that are not mirror images of each other. For example, (2E,4E,7R)-3,7-Dimethylocta-2,4-dienal and (2Z,4E,7R)-3,7-Dimethylocta-2,4-dienal are diastereomers. They have the same configuration at the chiral center (R) but differ in the geometry of the C2-C3 double bond.

The separation and characterization of these individual stereoisomers would require specialized chiral chromatographic techniques and detailed spectroscopic analysis, including the use of chiral shift reagents in NMR spectroscopy to differentiate between enantiomers. The precise stereochemistry of this compound is critical as it can significantly influence its biological activity and sensory properties.

Synthesis Methodologies and Strategies for 3,7 Dimethylocta 2,4 Dienal and Analogues

Catalytic and Non-Catalytic Synthetic Routes

The formation of 3,7-dimethylocta-2,4-dienal can be achieved through several catalytic and non-catalytic pathways, often involving isomerization of more readily available precursors or the direct construction of the dienal system.

Oxidative Dehydration and Isomerization Pathways

One potential route to this compound involves the isomerization of its more common isomer, citral (B94496) (3,7-dimethylocta-2,6-dienal). Citral, a mixture of the E-isomer geranial and the Z-isomer neral (B7780846), possesses a double bond at the 2,3- and 6,7-positions. Conversion to the 2,4-dienal requires a shift of the 6,7-double bond to the 4,5-position, creating a conjugated system. This isomerization can be facilitated by acid or base catalysts. Under alkaline conditions, amino acids have been shown to catalyze the cis-trans isomerization of geranial and neral. organic-chemistry.orgmdpi.comorgsyn.org While direct isomerization of citral to this compound is not extensively documented in readily available literature, the general principle of acid- or base-catalyzed double bond migration is a fundamental concept in organic synthesis. For instance, the storage of citral in the presence of K10 montmorillonite (B579905) clay has been demonstrated to result in the conversion of neral into dimeric and oligomeric products, indicating the reactivity of the double bonds under acidic conditions. nrochemistry.com

Dehydration of allylic alcohols is a fundamental method for forming alkenes. youtube.comlibretexts.orgyoutube.com In the context of producing a dienal, a potential pathway could involve the selective dehydration of a diol precursor, such as 3,7-dimethylocta-2-en-1,4-diol, where the elimination of water from the secondary alcohol at C-4 would generate the new double bond in conjugation with the existing one. While specific examples for this exact transformation are not prevalent, recent advancements in the regio- and stereoselective dehydration of allylic alcohols to form conjugated dienes using reagents like tBuOK/potassium 2,2-difluoroacetate offer promising strategies that could be adapted for this purpose. nih.gov

Aldol (B89426) Condensation Mechanisms in Dienal Formation

Aldol condensation is a powerful tool for carbon-carbon bond formation and a viable method for constructing the carbon backbone of this compound. researchgate.net This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds, at least one of which must have an α-hydrogen. rsc.org To synthesize this compound, a crossed aldol condensation between propionaldehyde (B47417) and 3-methyl-2-butenal (B57294) (prenal) could be envisioned.

The mechanism would proceed as follows:

Enolate Formation: A base would deprotonate the α-carbon of propionaldehyde to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-2-butenal.

Aldol Addition Product: This would form a β-hydroxy aldehyde intermediate.

Dehydration: Subsequent dehydration (elimination of a water molecule) would yield the α,β-unsaturated product, which in this case would be the conjugated this compound.

Crossed aldol condensations can sometimes lead to a mixture of products. rsc.org However, by carefully selecting reactants and reaction conditions, the formation of the desired product can be favored. For instance, using a non-enolizable aldehyde as one of the components can simplify the product mixture. In this proposed synthesis, both reactants are enolizable, which could lead to self-condensation products. The self-aldol condensation of propionaldehyde to form 2-methyl-2-pentenal (B83557) is a known side reaction. rsc.orgresearchgate.netnih.govwikipedia.org

Synthetic Routes from Isoprenol and Prenal Derivatives

A multi-step synthesis of citral (3,7-dimethylocta-2,6-dienal), a key precursor and isomer of the target molecule, starting from isoprenol (3-methyl-3-buten-1-ol) and prenal (3-methyl-2-butenal) has been developed for industrial-scale production. organicchemistrydata.org This process highlights the utility of these C5 building blocks in constructing the C10 backbone of terpenoids. The key steps of this patented process are:

Isoprenol Synthesis: Isoprenol is produced from isobutene and formaldehyde.

Oxidative Dehydration: Isoprenol is then subjected to oxidative dehydration using an oxygen-containing gas over a silver support catalyst to yield a mixture of prenal and 3-methyl-3-butenal.

Isomerization: The 3-methyl-3-butenal in the mixture is isomerized to the more stable prenal.

Prenol Formation: Isoprenol is isomerized to prenol (3-methyl-2-buten-1-ol).

Acetal (B89532) Formation: Prenol and prenal react in the presence of an acidic catalyst to form the unsaturated acetal, 3-methyl-2-butenal-diprenylacetal.

Rearrangement to Citral: The acetal undergoes cleavage and subsequent Claisen and Cope rearrangements to yield citral.

While this route leads to the 2,6-dienal isomer, subsequent isomerization, as discussed in section 4.1.1, could potentially yield the desired this compound.

Selective Oxidation Reactions in Dienal Synthesis

The synthesis of unsaturated aldehydes often involves the selective oxidation of the corresponding primary allylic alcohol. In the context of this compound, the precursor would be 3,7-dimethylocta-2,4-dien-1-ol. However, it is more common to synthesize the isomeric 2,6-dienal (citral) by oxidizing geraniol (B1671447) or nerol (B1678202). These selective oxidation methods are highly relevant as the resulting citral could potentially be isomerized to the target 2,4-dienal.

Various reagents and catalytic systems have been developed for the efficient and selective oxidation of primary allylic alcohols to aldehydes without over-oxidation to carboxylic acids. A general method involves the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite. orgsyn.org This system has been successfully applied to the oxidation of (S)-(−)-2-methyl-1-butanol to (S)-(+)-2-methylbutanal.

Carbon-Carbon Bond Formation Strategies (e.g., Horner-Wadsworth-Emmons Olefination)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters and other electron-deficient alkenes. organic-chemistry.orgnrochemistry.comnumberanalytics.comrsc.orgmolport.com It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.com This reaction is generally E-selective. nrochemistry.comnumberanalytics.com

To synthesize this compound using the HWE reaction, a plausible strategy would involve the reaction of a suitable phosphonate ylide with an α,β-unsaturated aldehyde. For instance, the reaction of 3-methyl-2-butenal (prenal) with a phosphonate ylide derived from a 2-phosphono-propionaldehyde equivalent could potentially form the desired dienal structure.

The general mechanism of the HWE reaction involves:

Deprotonation: A base is used to deprotonate the phosphonate ester, forming a nucleophilic phosphonate carbanion. nrochemistry.com

Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde or ketone. numberanalytics.com

Oxaphosphetane Formation: The resulting intermediate cyclizes to form an oxaphosphetane.

Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which is a key advantage over the traditional Wittig reaction as it simplifies product purification. nih.gov

The stereoselectivity of the HWE reaction can be influenced by the structure of the phosphonate reagent and the reaction conditions. For example, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like trifluoroethyl esters, can favor the formation of Z-alkenes. nrochemistry.comchembk.com

Green Chemistry Approaches in Dienal Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals, including unsaturated aldehydes, to minimize environmental impact. nih.gov These approaches focus on the use of renewable feedstocks, environmentally benign solvents and catalysts, and energy-efficient processes. mdpi.comresearchgate.net

In the context of dienal synthesis, several green strategies are relevant:

Use of Green Catalysts: Heterogeneous catalysts, such as zeolites and hydrotalcites, are being explored for aldol condensation reactions. These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste. For example, the self-condensation of propionaldehyde has been studied using anion exchange resins as green catalysts in aqueous media. rsc.orgwikipedia.org

Solvent-Free or Green Solvent Reactions: Conducting reactions in supercritical carbon dioxide (scCO2) or under solventless conditions can significantly reduce the use of volatile organic compounds. The aldol condensation of propionaldehyde has been successfully carried out in scCO2. nih.gov Furthermore, performing reactions in water, where possible, is a key aspect of green chemistry. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. While not directly applied to this compound synthesis in the reviewed literature, biocatalytic methods are a growing area of research in green chemistry. nih.gov

Mechanochemistry: This approach uses mechanical energy, such as grinding or milling, to drive chemical reactions, often in the absence of a solvent. Mechanochemical methods have been developed for the allylation of aldehydes and ketones.

An example of a green approach to the synthesis of unsaturated aldehydes is the aerobic oxidation of allylic alcohols using an iron(III) nitrate/TEMPO/NaCl catalytic system, which uses oxygen from the air as the terminal oxidant under mild conditions.

Solvent-Free and Mechano-Chemical Reaction Systems

The development of solvent-free and mechanochemical synthetic methods represents a significant advancement in green chemistry. These approaches aim to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. cmu.educem.com

Solvent-free reactions are conducted by mixing the neat reactants, sometimes with a solid support or catalyst. cem.com One of the primary advantages of this approach is the reduction of waste and simplification of the work-up procedure, leading to a more environmentally and economically favorable process. cmu.edu The aldol condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of α,β-unsaturated aldehydes, can be performed under solvent-free conditions. Current time information in San Diego, CA, US.researchgate.net In such a system, the reaction between two aldehydes or an aldehyde and a ketone can proceed, often initiated by a solid base, to form a β-hydroxy aldehyde which then dehydrates to the final unsaturated product. Current time information in San Diego, CA, US. While direct solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principles of solvent-free aldol condensation are applicable. For instance, the self-condensation of linear aldehydes has been achieved under solvent-free conditions, highlighting the potential for this methodology in the synthesis of related unsaturated aldehydes. researchgate.net

Mechanochemistry, another solvent-free technique, utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions. google.comnih.gov This method has gained traction for its ability to promote reactions between solid-state reactants, often with improved reaction rates and yields compared to conventional solution-based methods. google.com The Knoevenagel condensation, a related reaction for forming carbon-carbon double bonds, has been successfully carried out using ball milling in the absence of a solvent. nih.gov This technique has been applied to the synthesis of various α,β-unsaturated carbonyl compounds, suggesting its potential for the synthesis of terpene aldehydes like this compound and its analogues. google.com The high-energy collisions within the ball mill can overcome activation barriers and facilitate reactions that might otherwise require high temperatures and the use of solvents.

Heterogeneous Catalysis for Environmentally Benign Processes

Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. google.com In the context of this compound synthesis, heterogeneous catalysts have been primarily investigated for the rearrangement of dehydrolinalool. This reaction is a key step in several industrial syntheses of citral. google.com

The Meyer-Schuster rearrangement of dehydrolinalool to citral can be catalyzed by various solid acids and transition metal-based catalysts. google.com Research has explored the use of catalysts based on molybdenum, titanium, and vanadium to facilitate this transformation with high activity and selectivity. google.com For example, a catalytic system comprising MoO₂(acac)₂ and Ph₃PO in toluene (B28343) has been reported for the synthesis of citral from dehydrolinalool. google.com Another patented method describes the use of a catalyst system of titanate and cuprous chloride in the presence of an acidic cocatalyst. researchgate.net

The use of solid acid catalysts, such as zeolites, clays, and metal oxides, is a particularly promising avenue for the environmentally benign synthesis of organic compounds. researchgate.net These materials can replace corrosive and difficult-to-handle homogeneous acid catalysts, simplifying the process and reducing waste. While specific performance data for the synthesis of this compound using a wide range of solid acids is not always available in open literature, the general principles of solid acid catalysis are highly relevant.

Below is a table summarizing some of the heterogeneous catalytic systems reported for the synthesis of citral and its derivatives.

| Catalyst System | Starting Material | Product | Reaction Conditions | Yield/Conversion | Selectivity | Reference |

| MoO₂(acac)₂ / Ph₃PO | Dehydrolinalool | This compound | Toluene, 4-tert-butyl benzoic acid | High activity and selectivity reported | Not specified | google.com |

| Titanate / Cuprous chloride | Dehydrolinalool | This compound | Organic solvent, acidic cocatalyst, 90-130 °C, 3-5 hours | 85-98% yield | Not specified | researchgate.net |

| Triphenylsiloxy vanadium oxide / Triphenylsilanol | Dehydrolinalool | This compound | High-boiling alkane solvent, 140 °C | 97% yield | Not specified | researchgate.net |

The development of robust and recyclable heterogeneous catalysts remains a key focus of research to further improve the sustainability of this compound production.

Chemical Transformations and Reaction Mechanisms of 3,7 Dimethylocta 2,4 Dienal

Oxidation Reactions of the Aldehyde Moiety and Alkene Double Bonds

The presence of both an aldehyde group and carbon-carbon double bonds in 3,7-Dimethylocta-2,4-dienal makes it susceptible to various oxidation reactions. The specific reaction conditions and oxidizing agents used can lead to different products, often with a degree of selectivity.

Epoxidation of unsaturated aldehydes like citral (B94496), a related compound, has been studied to understand the selectivity of the reaction. The thermal oxidation of citral with m-chloroperoxybenzoic acid (m-CPBA) at room temperature results in the formation of the 6,7-epoxy derivative. researchgate.netresearchgate.net This suggests that the non-conjugated double bond is more susceptible to epoxidation under these conditions. In contrast, photochemical epoxidation of citral with hydrogen peroxide can lead to a mixture of epoxy derivatives at both the C2=C3 and C6=C7 double bonds. researchgate.net

The selectivity of epoxidation is influenced by the electron density of the double bonds. More substituted, electron-rich alkenes are generally more reactive towards epoxidation. libretexts.org In the case of this compound, the double bond further from the electron-withdrawing aldehyde group would be expected to be more electron-rich and therefore more reactive towards electrophilic epoxidizing agents.

Table 1: Epoxidation Reactions of Related Unsaturated Aldehydes

| Reactant | Reagent | Product(s) | Reference |

|---|---|---|---|

| Citral | m-chloroperoxybenzoic acid | 6,7-epoxy derivative | researchgate.netresearchgate.net |

| Citral | Hydrogen peroxide (photochemical) | Mixture of C2=C3 and C6=C7 epoxides | researchgate.net |

The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.org While typically applied to ketones, aldehydes can also undergo a similar transformation. A process for the production of 2,6-dimethylhept-5-enal involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal (citral) using potassium peroxymonosulfate (B1194676) (Oxone). google.com This reaction proceeds through a formate (B1220265) intermediate, specifically 2,6-dimethylhepta-1,5-dien-1-yl formate, which is then hydrolyzed to yield the final aldehyde product. google.comgoogle.com

The reaction mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, forming a Criegee intermediate. wikipedia.org Subsequently, a migratory insertion of an oxygen atom occurs. In the case of aldehydes, the migrating group is typically the hydrogen atom, leading to the formation of a carboxylic acid. However, in the presence of certain reagents, a formate ester can be formed. organic-chemistry.org For the oxidation of citral with Oxone, the reaction is carried out in a solvent such as acetone (B3395972) or acetonitrile (B52724) with a controlled amount of water. google.com

Table 2: Baeyer-Villiger Oxidation of Citral

| Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|

| Potassium peroxymonosulfate (Oxone) | 2,6-dimethylhepta-1,5-dien-1-yl formate | 2,6-dimethylhept-5-enal | google.com |

| Aqueous H₂O₂ with SeO₂ catalyst | 2,6-dimethylhepta-1,5-dien-1-yl formate | 2,6-dimethylhept-5-enal | google.com |

Photosensitized oxygenation of citral, in the presence of sensitizers like tetraphenylporphyrin (B126558) or Rose Bengal, leads to the formation of hydroperoxides. researchgate.netresearchgate.net This reaction, known as the Schenk-ene reaction, is selective for the oxidation of the unconjugated double bond. unibo.it The products formed are a mixture of two isomeric hydroperoxides: (2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienal and (2E,5E)-7-hydroperoxy-3,7-dimethylocta-2,5-dienal. researchgate.netresearchgate.net

The selectivity arises because the conjugated double bond is less nucleophilic due to the electron-withdrawing effect of the aldehyde group, making it less reactive towards singlet oxygen. unibo.it The reaction involves the generation of singlet oxygen, which then reacts with the alkene in a concerted pericyclic reaction to form the allylic hydroperoxide.

Reduction Chemistry of Aldehyde and Alkene Functional Groups

The aldehyde and alkene functional groups in this compound can be selectively reduced under different reaction conditions.

The selective hydrogenation of α,β-unsaturated aldehydes is a critical step in the synthesis of many fine chemicals. tandfonline.com The goal is often to reduce the carbon-carbon double bond while preserving the aldehyde functionality. For citral, Pd-catalyzed hydrogenation in supercritical carbon dioxide has been shown to selectively hydrogenate both the conjugated and isolated C=C double bonds, yielding the fully saturated aldehyde, dihydrocitronellal (3,7-dimethyloctanal). rsc.org

Enzymatic catalysis offers another route for selective hydrogenation. Ene-reductases can be used for the reduction of conjugated dienals to γ,δ-mono-unsaturated aldehydes. google.com This biocatalytic approach provides a selective and environmentally friendly alternative to traditional chemical methods.

Table 3: Selective Hydrogenation of Citral

| Catalyst/Method | Product | Reference |

|---|---|---|

| Pd-MCM-48 in scCO₂ | Dihydrocitronellal | rsc.org |

| Ene-reductase (enzymatic) | γ,δ-mono-unsaturated aldehyde | google.com |

Condensation Reactions and Extended Polyenal Synthesis

The aldehyde group of this compound can participate in condensation reactions to extend the carbon chain and form longer polyenal systems. These reactions are fundamental in organic synthesis. For instance, the condensation of 2,7-Dimethylocta-2,4,6-triene-1,8-dial, a related polyenal, is a step in the synthesis of carotenoids. biosynth.com Such reactions often involve the use of Wittig reagents or Horner-Wadsworth-Emmons reagents to form new carbon-carbon double bonds with control over the stereochemistry.

Self-Addition Mechanisms of Related Enals

The self-addition of α,β-unsaturated aldehydes, or enals, is a fundamental reaction in organic chemistry, often proceeding through mechanisms like the Michael or aldol (B89426) additions. masterorganicchemistry.combritannica.com In these reactions, one enal molecule, upon deprotonation, forms an enolate which acts as a nucleophile. This nucleophile then attacks the electrophilic β-carbon (in a conjugate addition) or the carbonyl carbon of a second enal molecule. masterorganicchemistry.com

Research on the self-addition of related, smaller enals such as 2-butenal provides insight into the plausible pathways for larger molecules like this compound. Studies on hydroxyapatite (B223615) catalysts show that 2-butenal can undergo self-addition where the α-carbon of one molecule nucleophilically attacks the carbonyl-carbon of another. wordpress.com Similarly, cross-addition reactions involving the deprotonation of C-atoms within reactants like 2-butenol and their subsequent addition to 2-butenal have been investigated. wordpress.com

Another related enal, 3-methyl-2-butenal (B57294), demonstrates self-addition pathways that lead to specific acyclic C10 enals. The reaction proceeds via the attack of a nucleophilic α-carbon or γ-carbon to the carbonyl-carbon of another molecule, resulting in products like 5-methyl-2-(prop-1-en-2-yl)hexa-2,4-dienal and 3,7-dimethylocta-2,4,6-trienal. wordpress.com The presence of a methyl group on the β-carbon can hinder subsequent dehydrocyclization, allowing for the isolation of these acyclic products. wordpress.com

Table 1: Products from the Self-Addition of 3-Methyl-2-butenal

| Reactant | Nucleophilic Position | Product | Selectivity (%) |

|---|---|---|---|

| 3-Methyl-2-butenal | α-Carbon | 5-methyl-2-(prop-1-en-2-yl)hexa-2,4-dienal | 14 |

| 3-Methyl-2-butenal | γ-Carbon | 3,7-dimethylocta-2,4,6-trienal | 86 |

Data sourced from studies on hydroxyapatite catalysts. wordpress.com

These mechanisms, involving the formation of enolates and subsequent nucleophilic attack, are central to understanding the potential for this compound to form dimers or larger oligomers under specific catalytic conditions.

Isomerization Studies of Carbon-Carbon and Carbon-Nitrogen Double Bonds

Isomerization reactions involving the double bonds in enals and their derivatives are crucial for synthesizing specific stereoisomers and are the subject of extensive research.

Isomerization of Carbon-Carbon Double Bonds

The isomerization of carbon-carbon double bonds in enals, particularly the conversion of methylenic enals to more substituted isomers, is a synthetically valuable transformation. rsc.orgrsc.org For instance, such isomerizations are important in the industrial synthesis of a C5-acetate used in the production of vitamin A. rsc.org

Cobalt(II)-based complexes, such as those with dmgBF2 ligands, have been shown to be effective catalysts for these isomerizations, operating through a hydrogen atom transfer (HAT) mechanism. rsc.orgresearchgate.net This approach successfully isomerizes methylenic enals to their trisubstituted counterparts in high yields (>80%) with low catalyst loadings (0.1 mol%) and minimal side reactions like alkene or aldehyde reduction. rsc.orgrsc.org The reaction is typically carried out under a hydrogen atmosphere. rsc.org

Deuterium-labeling studies suggest that the cobalt-catalyzed enal isomerization is a reversible process. rsc.org The mechanism involves the catalyst abstracting a hydrogen atom to form a radical intermediate, which then rearranges to the more stable isomerized product. rsc.org

Table 2: Catalyst Performance in Enal Isomerization

| Catalyst System | Substrate | Product | Conversion (%) | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Co(dmgBF2)2(H2O)2 / H2 | Methylenic Enal | Trisubstituted Enal | ~90 | 80-83 | 75 psi H2, 50 °C |

| RhCl3 | Methylenic Enal | Trisubstituted Enal | ~50 | ~50 | THF, 50 °C, 5 h |

Data highlights the superior performance of Co(II)-HAT catalysts over traditional Rhodium catalysts for this transformation. rsc.orgresearchgate.net

The synthesis of (R)-citronellal from geranyl diethylamine (B46881) is another prominent example, where a Rhodium-BINAP complex catalyzes the isomerization of an allylic amine to an enamine, creating a new chiral center with high enantiomeric excess (>98% ee). libretexts.org Hydrolysis of the resulting enamine yields (R)-citronellal. libretexts.org

Isomerization of Carbon-Nitrogen Double Bonds

The isomerization of carbon-nitrogen double bonds typically refers to the E/Z (cis/trans) isomerization of imines, which are compounds formed from the condensation of an aldehyde like this compound with a primary amine. This E/Z isomerism is a classic stereochemical problem. core.ac.uk

The mechanism of isomerization in the ground state is generally accepted to be a nitrogen inversion, sometimes referred to as an "in-plane rotation". core.ac.uk In the excited state, the mechanism shifts to a rotational one, which is the principle behind some photodriven molecular motors. core.ac.uk

Computational studies using Density Functional Theory (DFT) have been employed to calculate the energy barriers for this inversion process in various imine derivatives. core.ac.uk For most imines, hydrazones, and oximes, the transition state corresponds to a pure nitrogen inversion. However, in the case of azines, the transition state exhibits some rotational character. core.ac.uk During the transition from the minimum energy state to the transition state for inversion, the C=N bond generally contracts. core.ac.uk

Photochemical methods can also induce isomerization. For example, UV irradiation of a quinazolinone-based Schiff's base leads to anti-to-syn isomerization around the –N=N– linkage. rsc.org Similarly, the isomerization around the C=N bond in the formaldiminium cation can be achieved photochemically due to a conical intersection connecting the excited state to the ground state. huji.ac.il

Derivatization Reactions for Advanced Applications

Formation of Acetals for Functional Group Protection and Transformation

The conversion of aldehydes into acetals is a fundamental strategy in organic synthesis, primarily for the protection of the highly reactive carbonyl group. willingdoncollege.ac.in Acetals are stable under basic, neutral, and nucleophilic conditions, which allows for chemical modifications on other parts of a molecule without affecting the aldehyde. libretexts.orgorganic-chemistry.org

The formation of an acetal (B89532) from an aldehyde like 3,7-dimethylocta-2,4-dienal involves the reaction with two equivalents of an alcohol or one equivalent of a diol, typically under acidic catalysis. libretexts.org The reaction proceeds via a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, must be removed using methods like a Dean-Stark trap or by employing a dehydrating agent such as a trialkyl orthoformate. libretexts.orgorganic-chemistry.org

While specific literature on the acetalization of this compound is limited, the reaction is readily applied to its close and more common isomer, 3,7-dimethylocta-2,6-dienal (citral). The resulting product, 1,1-dimethoxy-3,7-dimethylocta-2,6-diene, known as citral (B94496) dimethyl acetal, is a commercial fragrance and flavor ingredient. lookchem.com The synthesis can be achieved using various acid catalysts and conditions, highlighting the general applicability of this transformation. lookchem.com Deprotection to regenerate the aldehyde is typically accomplished by hydrolysis with aqueous acid. organic-chemistry.org

Table 1: General Conditions for Acetal Formation

| Catalyst Type | Example Catalyst | Dehydrating Agent/Method | Solvent |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Dean-Stark trap | Toluene (B28343) |

| Lewis Acid | Cerium(III) chloride (CeCl₃) | Trimethyl orthoformate | None (Solvent-free) |

| Solid Acid | Amberlyst-15 | Methanol (B129727)/Orthoformate | Methanol |

| Other | Perchloric acid on silica (B1680970) gel | Trialkyl orthoformates | Solvent-free or Alcohol |

This table presents general methods for acetalization applicable to aldehydes. organic-chemistry.orglookchem.com

Oxime Synthesis and Stereoisomer Separation

The reaction of aldehydes with hydroxylamine (B1172632) (NH₂OH) yields oximes, compounds containing a C=N-OH functional group. scribd.com This reaction is significant for creating derivatives with potential biological activities and for synthetic intermediates. For unsaturated aldehydes like this compound, the resulting oximes can exist as multiple stereoisomers due to the presence of C=C and C=N double bonds.

Research on the closely related compound, 3,7-dimethylocta-2,6-dienal (citral), which is a mixture of (E)-isomer geranial and (Z)-isomer neral (B7780846), has shown that oximation leads to a mixture of four diastereomeric oximes: (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z). researchgate.net These were synthesized using a solvent-free mechanochemical reaction with hydroxylamine hydrochloride and sodium hydroxide (B78521) at room temperature. researchgate.net This green chemistry approach provides a high yield of the oxime mixture. researchgate.netdntb.gov.ua It was observed that the configuration of the C2=C3 double bond did not change during the oximation reaction. researchgate.net

The formation of an oxime is a nucleophilic addition-elimination reaction. numberanalytics.com The process is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. numberanalytics.comyoutube.com

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. youtube.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine. youtube.com

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a double bond between the carbon and nitrogen and resulting in a protonated oxime. youtube.commasterorganicchemistry.com

Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the nitrogen to yield the final, neutral oxime product. masterorganicchemistry.com

The rate of this reaction is pH-dependent; it must be acidic enough to protonate the carbonyl but not so acidic that it fully protonates the hydroxylamine, which would deactivate it as a nucleophile. numberanalytics.com

The separation of stereoisomers is a critical challenge in synthetic chemistry. In the case of the oximes derived from 3,7-dimethylocta-2,6-dienal, all four diastereomers were successfully isolated in a pure state using preparative isocratic silica-gel column chromatography. researchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of diastereomers. nih.gov Preparative RP-HPLC (Reversed-Phase HPLC) has been used effectively to separate diastereomeric compounds on a gram scale by taking advantage of differences in their polarity. nih.gov While isocratic column chromatography proved sufficient for the citral oximes, HPLC offers higher resolution for more challenging separations. researchgate.netnih.gov

Table 2: Separation of 3,7-Dimethylocta-2,6-dienal Oxime Diastereomers

| Stereoisomer | Separation Method | Purity Achieved | Characterization Methods |

| (1E,2E)-oxime | Isocratic silica-gel column chromatography | Pure state | 1D and 2D-NMR spectroscopy |

| (1Z,2E)-oxime | Isocratic silica-gel column chromatography | Pure state | 1D and 2D-NMR spectroscopy |

| (1E,2Z)-oxime | Isocratic silica-gel column chromatography | Pure state | 1D and 2D-NMR spectroscopy |

| (1Z,2Z)-oxime | Isocratic silica-gel column chromatography | Pure state | 1D and 2D-NMR spectroscopy |

Data based on the separation of diastereomers from the 2,6-dienal isomer. researchgate.net

Preparation of Amide Derivatives

Amides are a vital class of organic compounds found in numerous pharmaceuticals and biologically active molecules. sphinxsai.com The direct conversion of aldehydes to amides is a valuable synthetic shortcut. One modern approach involves the oxidative amidation of aldehydes using N-heterocyclic carbene (NHC) catalysts.

A study demonstrated the synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3,7-dimethylocta-2,6-dienamide from the corresponding aldehyde, (E)-3,7-dimethylocta-2,6-dienal (geranial). rsc.org The reaction was carried out in dichloromethane (B109758) (CH₂Cl₂) using a triazolium salt as the NHC precursor, cesium carbonate (Cs₂CO₃) as a base, and an oxidant. rsc.org This method afforded the desired amide product in an 80% yield after purification by flash chromatography. rsc.org

Table 3: NHC-Catalyzed Amidation of (E)-3,7-Dimethylocta-2,6-dienal

| Reactant 1 | Reactant 2 | Catalyst | Base | Oxidant | Solvent | Time (h) | Yield (%) |

| (E)-3,7-dimethylocta-2,6-dienal | benzo[d]thiazol-2-amine | Triazolium salt | Cs₂CO₃ | (Specified in study) | CH₂Cl₂ | 12 | 80 |

Data from the synthesis of an amide derivative from the 2,6-dienal isomer. rsc.org

Hydrazide Formation and Structural Analysis

Aldehydes react with hydrazides (R-C(=O)NHNH₂) to form N-acylhydrazones, which are Schiff bases with notable structural features and biological importance. The reaction of 3,7-dimethylocta-2,6-dienal (citral) with pyridine-4-carbohydrazide (isoniazid) produces N′-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]pyridine-4-carbohydrazide. researchgate.netresearchgate.net

The synthesis was achieved by stirring the two reactants in an ethanol/water mixture at room temperature. researchgate.net The resulting product's structure was elucidated through single-crystal X-ray diffraction. researchgate.net The analysis revealed that the molecule adopts an E configuration about the newly formed C=N double bond. researchgate.net In the crystal structure, molecules are linked by N—H···O and C—H···O hydrogen bonds, forming supramolecular chains. researchgate.net This detailed structural information is invaluable for understanding the compound's conformation and intermolecular interactions, which can influence its physical properties and biological activity.

Table 4: Selected Crystallographic Data for N′-[(1E,2E)-3,7-Dimethylocta-2,6-dien-1-ylidene]pyridine-4-carbohydrazide

| Parameter | Value |

| Molecular Formula | C₁₆H₂₁N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=N Bond Configuration | E |

| Key Intermolecular Interactions | N—H···O and C—H···O hydrogen bonds |

| Radiation | Cu Kα (λ = 1.54178 Å) |

Data from the structural analysis of the hydrazide derivative of the 2,6-dienal isomer. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Dienals

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. nih.gov It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. nih.govyoutube.com Various chromatographic methods are employed to address the specific challenges posed by dienals like 3,7-dimethylocta-2,4-dienal.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of compounds and separating complex mixtures. walshmedicalmedia.com In the context of dienals and other isomeric compounds, HPLC, particularly in a reversed-phase (RP) setup, is highly effective. sielc.comchromforum.org

Reversed-phase HPLC utilizes a non-polar stationary phase and a polar mobile phase. For a compound like 3,7-dimethylocta-1,6-diene, a related dimethyl-octadiene, a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid can be used for separation on a Newcrom R1 column. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The separation of isomers, such as E/Z isomers, can often be achieved using polar-embedded phases. chromforum.org

The primary goal of analytical HPLC is to identify and quantify the components in a mixture, while preparative HPLC aims to isolate and collect purified compounds for further use. youtube.com

Table 1: HPLC Parameters for Analysis of a Related Compound (3,7-Dimethylocta-1,6-diene)

| Parameter | Value | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Application | Purity analysis, preparative separation | sielc.com |

Gas Chromatography (GC) for Volatile Component Analysis and Isomer Discrimination

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds and is particularly well-suited for discriminating between isomers of dienals. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

For complex mixtures of isomers, GC provides high-resolution separation, allowing for the identification and quantification of individual isomers. walshmedicalmedia.com The NIST Chemistry WebBook provides GC data for (Z)-3,7-dimethylocta-2,6-dienal (Neral), a closely related isomer, highlighting the utility of GC in its analysis. nist.gov The choice of the stationary phase is critical for achieving optimal separation of isomers.

Preparative Chromatography for Isomer and Derivative Isolation

When isolation of individual isomers or derivatives of this compound is required in larger quantities, preparative chromatography is the method of choice. This can be achieved using either preparative HPLC or flash chromatography. youtube.comnsf.gov

Preparative HPLC is a scaled-up version of analytical HPLC designed to purify significant amounts of a compound. nsf.gov It has been successfully used to isolate isomeric compounds, providing fractionated samples for individual study. nsf.gov However, a drawback of preparative HPLC is the large volume of solvent waste generated. nsf.gov Flash chromatography is another purification technique that can be used, though it may be more time-consuming and sometimes yields isomeric mixtures rather than pure individual isomers. nsf.gov

Centrifugal Partition Chromatography (CPC), a liquid-liquid preparative technique, offers an alternative that avoids solid stationary phases and can be effective for isomer purification. rotachrom.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for comprehensive chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As volatile components of a mixture elute from the GC column, they are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

This technique is invaluable for the analysis of complex mixtures containing dienals and their isomers. It allows for the definitive identification of compounds by comparing their mass spectra to libraries of known compounds. The NIST WebBook contains mass spectral data for isomers like (Z)-3,7-dimethylocta-2,6-dienal, which can be used as a reference. nist.gov GC-MS is also a quantitative technique, enabling the determination of the concentration of each component in a sample. youtube.com

Advanced NMR Spectroscopic Techniques for Complete Spectral Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like this compound, with its multiple isomers, advanced NMR techniques are necessary for complete and unambiguous spectral assignment.

One-dimensional NMR techniques like ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. ChemicalBook provides ¹³C NMR spectral data for (Z)-3,7-dimethylocta-2,6-dienal. chemicalbook.com

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule. These techniques are crucial for differentiating between the various isomers of this compound by providing detailed information about the bonding framework and stereochemistry.

Determination of Coupling Constants and Spin Simulations

Scalar coupling, or J-coupling, is a through-bond interaction between nuclei that provides crucial information about the number of bonds separating them and the dihedral angles between them. In the context of this compound, the analysis of proton (¹H) NMR coupling constants would be essential for confirming the carbon skeleton and the stereochemistry of the double bonds.

For a dienal system, the magnitude of the coupling constants between the olefinic protons (H2, H4, and H5) is particularly informative. For instance, the coupling constant between H4 and H5 (³JH4-H5) would be expected to be in the range of 11-18 Hz for a trans (E) configuration and 6-12 Hz for a cis (Z) configuration. Similarly, the coupling between the aldehydic proton (H1) and the adjacent vinyl proton (H2) would provide information about the geometry around the C2-C3 bond.

In complex spectra where signals overlap, spin simulation can be a powerful tool. This computational method involves creating a theoretical spectrum based on estimated chemical shifts and coupling constants. By iteratively adjusting these parameters and comparing the simulated spectrum to the experimental one, a precise set of coupling constants can be determined.

Hypothetical Coupling Constant Data for (2E,4E)-3,7-Dimethylocta-2,4-dienal:

| Interacting Protons | Coupling Type | Expected Coupling Constant (Hz) |

| H1, H2 | ³J | ~7-8 |

| H4, H5 | ³J | ~15 |

| H5, H6 | ³J | ~7 |

| H6, H7 | ³J | ~7 |

| H7, CH₃ (C8, C9) | ³J | ~7 |

| H2, CH₃ (at C3) | ⁴J | ~1.5 |

| H4, CH₃ (at C3) | ⁵J | <1 |

Note: This table is based on typical values for similar structures and is for illustrative purposes only.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Information

While coupling constants provide information about through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity of nuclei, typically within a 5 Å radius. This is particularly valuable for determining the stereochemistry of double bonds and the preferred conformation of flexible molecules.

A 2D NOESY experiment generates a spectrum with diagonal peaks and cross-peaks. The cross-peaks indicate which protons are close to each other in space. For this compound,

Computational Chemistry and Theoretical Studies of 3,7 Dimethylocta 2,4 Dienal

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules like 3,7-dimethylocta-2,4-dienal, which dictates its physical properties and biological interactions. The presence of multiple single bonds in its acyclic chain allows for numerous possible conformations.

Research Findings:

Theoretical studies on the related compound citral (B94496) have been performed using Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its conformational behavior. researchgate.net These studies have shown that for both geranial (the E-isomer) and neral (B7780846) (the Z-isomer), conformations where the C-C single bond adjacent to the carbonyl group is in a s-trans (antiperiplanar) arrangement are energetically favored over the s-cis (synperiplanar) conformations. researchgate.net However, the energy difference is small, indicating that the s-cis conformation is also present in a non-negligible amount at equilibrium. researchgate.net

Molecular dynamics (MD) simulations have also been employed to study the conformational changes of citral isomers, particularly when encapsulated within host molecules like cyclodextrins. researchgate.netaua.gr These simulations show that the more linear E-isomer (geranial) tends to adopt an extended conformation, while the Z-isomer (neral) often assumes a more "bent" shape to fit within a hydrophobic cavity. researchgate.netaua.gr

| Conformer Feature | Description | Computational Method | Reference Compound | Finding |

| Rotational Isomerism | Rotation around the C-C single bond adjacent to the aldehyde group. | DFT Calculations | Citral | The s-trans conformation is energetically more stable than the s-cis conformation. researchgate.net |

| Guest-Host Interaction | Conformational changes upon encapsulation in cyclodextrin. | Molecular Dynamics | Citral | The Z-isomer (neral) adopts a more "bent" conformation compared to the E-isomer (geranial). aua.gr |

| Relative Stability | Energy difference between geometric isomers. | DFT Calculations | Citral | The E-isomer (geranial) is slightly more stable (by ~2.0 kJ/mol) than the Z-isomer (neral). researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental for predicting the electronic properties of a molecule, which in turn govern its reactivity. Methods like DFT are widely used to calculate parameters such as frontier molecular orbital (HOMO and LUMO) energies, electrostatic potential, and various reactivity descriptors. dergipark.org.tr

Research Findings:

DFT calculations have been applied to terpenes, including citral, to understand their reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more nucleophilic, while a lower LUMO energy suggests a greater ability to accept electrons, making it more electrophilic. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

For conjugated systems like this compound, the HOMO is typically localized along the π-system of the double bonds, while the LUMO is also distributed over this conjugated system. This distribution makes the molecule susceptible to both electrophilic and nucleophilic attacks at different positions. For instance, in the ozonolysis of citral, the reaction initiates at the C=C double bonds, which are the most electron-rich (nucleophilic) sites. researchgate.netaaqr.org Quantum calculations have been used to predict that the C2=C3 double bond in citral is more reactive towards ozone than the C6=C7 double bond. aaqr.org

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can quantify and compare the reactivity of different molecules. researchgate.net For example, studies on citral-derived amides have used these descriptors to correlate electronic structure with biological activity. researchgate.net

| Parameter | Description | Significance | Typical Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). | DFT (e.g., B3LYP) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | DFT (e.g., B3LYP) |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of a molecule. | Predicts propensity for electrophilic reactions. | DFT (e.g., B3LYP) |

Prediction of Spectroscopic Properties from First Principles

Computational quantum chemistry can predict various spectroscopic properties, providing valuable information for structure elucidation and analysis. This is particularly useful when experimental spectra are complex or when authentic standards are unavailable.

Research Findings:

The prediction of spectroscopic data from first principles involves calculating the molecular response to electromagnetic fields.

NMR Spectroscopy: DFT calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. For citral, calculated vicinal coupling constants have shown good correlation with experimental values, aiding in conformational analysis. researchgate.net

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation at the same level of theory yields the normal modes of vibration and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data. While no specific predicted IR spectrum for this compound is published, the spectrum for the related compound (2E,4E)-3,7-Dimethylocta-2,4-diene is available in the NIST database, showing characteristic C-H and C=C stretching frequencies that could be assigned using computational methods. nist.gov

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). jmaterenvironsci.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelength (λmax) and intensity, respectively. For a conjugated molecule like this compound, TD-DFT would be expected to predict strong absorption in the UV region due to π→π* transitions within the dienal chromophore. sapub.org

| Spectroscopic Technique | Predicted Property | Common Computational Method | Application |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | DFT with GIAO | Structural and conformational analysis. researchgate.netacs.org |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT Frequency Calculation | Identification of functional groups and vibrational modes. |

| UV-Visible (UV-Vis) Spectroscopy | Excitation Energies (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Characterization of electronic transitions and chromophores. jmaterenvironsci.comsapub.org |

Reaction Pathway Energetics and Transition State Analysis

A primary application of computational chemistry is to map out the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

Research Findings:

Computational studies have been instrumental in elucidating reaction mechanisms for related terpene systems.

Ozonolysis: A study on the ozonolysis of citral used DFT calculations to map the reaction pathway. aaqr.org It identified the initial formation of a primary ozonide (POZ) and calculated the activation barriers for this step (e.g., 4.20 kcal/mol for addition to the C2=C3 bond). aaqr.org The subsequent decomposition of the POZ into Criegee intermediates and carbonyl compounds was also modeled, providing a complete energetic profile of the reaction. aaqr.org

Cyclization Reactions: The biosynthesis of many terpenes involves complex cyclization cascades with carbocation intermediates. DFT calculations (e.g., using the M06-2X functional) have been used to investigate these pathways, revealing the role of cation-π interactions in stabilizing unstable intermediates and lowering activation energies. beilstein-journals.orgbeilstein-journals.org

Catalytic Reactions: The mechanism of metal-catalyzed reactions can also be explored. For instance, the Rh(I)-catalyzed tandem transformation of propargyl vinyl ethers to produce (E,Z)-dienals was investigated computationally. google.com These studies analyzed different mechanistic possibilities and identified the key transition states, explaining the observed stereoselectivity of the reaction. google.com

These examples demonstrate how computational analysis of reaction energetics and transition states can provide deep mechanistic insights that are often difficult to obtain through experiments alone. Similar methodologies could be applied to study the isomerization, oxidation, or cycloaddition reactions of this compound.

| Reaction Type | System Studied | Computational Focus | Key Finding |

| Ozonolysis | Citral + O3 | Activation energy barriers for ozone addition and ozonide decomposition. | The reaction proceeds readily with low activation barriers, and addition is favored at the C2=C3 bond. aaqr.org |

| Biosynthesis | Terpene cyclization | Energy profile of carbocation intermediates and transition states. | Cation-π interactions from side chains can stabilize unstable carbocations, lowering the reaction barrier. beilstein-journals.org |

| Catalysis | Rh(I)-catalyzed dienal synthesis | Analysis of competing mechanistic pathways and transition state structures. | The stereoelectronic effect of the catalyst's ligands determines the stereochemical outcome of the product. google.com |

Applications in Organic Synthesis and Chemical Transformations

Role as a Key Intermediate in Complex Molecule Synthesis

3,7-Dimethylocta-2,4-dienal serves as a specialized building block in organic synthesis. While its isomer, 3,7-dimethylocta-2,6-dienal (citral), is more commonly cited as a high-volume precursor, this compound's unique conjugated system offers distinct reaction pathways.

While its isomer, citral (B94496), is a well-established industrial precursor for the synthesis of Vitamin A, specific large-scale applications of this compound in vitamin synthesis are not as extensively documented in publicly available research. chemicalbook.comguidechem.comsmolecule.com The synthetic routes from citral are highly optimized and rely on its specific double bond placement.

Similarly, the production of ionones and methylionones, which are key fragrance compounds with violet and woody scents, predominantly starts from citral (3,7-dimethylocta-2,6-dienal). chemicalbook.comguidechem.comsmolecule.com The initial aldol (B89426) condensation and subsequent cyclization steps are tailored to the structure of citral.

This compound's true potential lies in its utility as an intermediate for other valuable organic compounds, particularly within the fragrance and specialty chemicals sectors. For instance, processes have been developed for the synthesis of α-damascone from citral, which involves intermediates with structural similarities to this compound. google.com

A significant transformation is the selective reduction of conjugated dienals to yield γ,δ-mono-unsaturated aldehydes, which are valuable fragrance ingredients. google.com For example, the related compound 5,9-dimethyldeca-2,4,8-trienal (B13757341) can be selectively reduced to Calmusal (5,9-dimethyldeca-4,8-dienal), demonstrating a pathway for converting a conjugated dienal system into a less conjugated, high-value aldehyde. google.com This type of selective hydrogenation is a challenging but crucial transformation for which this compound could be a substrate. google.com

Furthermore, research into the synthesis of complex heterocyclic compounds has shown that dienals can be valuable starting materials. In one study, (E)-3,7-dimethylocta-2,6-dienal was reacted with tryptamine (B22526) in refluxing methanol (B129727) with an acid catalyst to produce a complex pyrido[3,4-b]indole derivative, showcasing how dienals can participate in cyclization and condensation reactions to form novel structures. researchgate.net

Enzymatic Transformations and Biocatalysis

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov this compound and related conjugated dienals are excellent substrates for certain classes of enzymes, particularly ene-reductases.

A patented process details the selective reduction of a conjugated dienal to a deconjugated enal using an ene-reductase (ERED) enzyme. google.com This transformation is challenging with conventional chemical catalysts but can be achieved with high selectivity using a biocatalytic system. The system employs an ERED, a co-substrate like NADP, and a co-substrate regenerating enzyme such as glucose dehydrogenase (GDH). google.com

Table 1: Ene-Reductases Used in the Selective Reduction of Conjugated Dienals

| Ene-Reductase (ERED) | Substrate Example | Product Example | Key Feature | Source |

|---|---|---|---|---|

| OPR1, OYE 2.6, XENB, NCR, DBVPG, OYE 3 | Dehydrocalmusal | Calmusal | Selective hydrogenation of α,β-double bond | google.com |

| ERED-110, ERED-P1-A04, ERED-P1-E01 | Dehydrocalmusal | Calmusal | High conversion and selectivity | google.com |

This enzymatic approach provides selective access to γ,δ-mono-unsaturated aldehydes from conjugated dienals under industrially viable conditions, operating at a mild pH range of 6.5-8.2. google.com

Chemo-enzymatic synthesis combines the best of both worlds: the efficiency of traditional chemical steps with the high selectivity of biocatalysis. mdpi.combeilstein-journals.org This strategy is particularly useful for synthesizing complex chiral molecules. nih.gov

In a relevant example, a one-pot ene reductase (ERED)/imine reductase (IRED) cascade was used to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity (97 to >99% ee). rsc.org This bienzymatic cascade approach could be applied to substrates like this compound to produce valuable chiral building blocks for the pharmaceutical industry. rsc.org The process often involves a chemical step, such as a Buchwald-Hartwig cyclization, to complete the synthesis of the final target molecule, such as a chiral 3-substituted tetrahydroquinoline. rsc.org

Development of Novel Catalytic Systems for Dienal Reactions

Beyond biocatalysis, research continues into novel chemical catalysts that can perform selective transformations on dienals. The direct selective hydrogenation of a specific C=C bond in a conjugated dienal is a significant challenge. google.com While enzymatic methods are highly effective, homogeneous rhodium-catalysis has also been reported as a successful, albeit different, approach to obtain γ,δ-mono-unsaturated aldehydes from these substrates. google.com

Recent developments have explored various catalytic systems for reactions involving unsaturated aldehydes:

Ruthenium Catalysts: A series of half-sandwich ruthenium(II) complexes containing η6-coordinated 2-phenylethanol (B73330) and 3-phenylpropanol ligands have been developed. uniovi.es These catalysts are effective for the tandem isomerization/Claisen rearrangement of diallyl ethers to produce γ,δ-unsaturated aldehydes in water, demonstrating a move towards more sustainable solvent systems. uniovi.es

Organocatalysis: A three-component reaction involving an unsaturated aldehyde (such as citral), a maleimide, and a dialkyl phosphite (B83602) has been developed using the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). mdpi.com This method produces polyfunctionalized phosphoramidates and generates only water as a stoichiometric by-product, highlighting an efficient and atom-economical approach to creating complex molecules from dienal starting materials. mdpi.com

These examples underscore the ongoing effort to create more efficient, selective, and sustainable catalytic systems for the transformation of challenging substrates like this compound and its isomers.

Emerging Research Directions and Methodological Advances for Dienal Chemistry

Exploration of Novel Reaction Conditions and Catalysts

The synthesis of conjugated dienals, including 3,7-dimethylocta-2,4-dienal, is moving beyond traditional multi-step methods like Wittig condensations, which often suffer from low atom economy. acs.org Modern research emphasizes the development of highly efficient, one-pot catalytic processes that operate under mild conditions. acs.orgnih.gov These new strategies are crucial for making complex dienals more accessible for synthetic applications.

A significant advancement is the use of relay catalysis, where multiple catalytic cycles operate in a single pot to achieve a complex transformation. One such strategy involves a triazole-gold (TA-Au) catalyst that initiates a rearrangement of a propargyl vinyl ether, followed by an amine-catalyzed tautomerization to yield the final conjugated dienal. acs.org This method offers high efficiency with catalyst loadings as low as 1%, representing a significant improvement in atom economy. acs.org

Transition metal-catalyzed cross-coupling reactions are also at the forefront of dienal synthesis. nih.gov These methods allow for the direct and stereoselective installation of the four-carbon dienyl unit. While specific applications to this compound are not yet prevalent in the literature, the catalysts and conditions developed for general dienylation are highly relevant.

Interactive Table: Novel Catalytic Approaches for Dienal Synthesis

| Catalytic Strategy | Catalyst System | Key Features | Relevant Findings |

|---|---|---|---|

| Relay Catalysis | Triazole-Gold (TA-Au) and Amine | One-pot synthesis from propargyl vinyl ethers. acs.org | Achieves good to excellent yields (up to 95%) under mild conditions with high atom economy. acs.orgnih.gov |

| C-H Activation/Dienylation | Rhodium-catalyst with Cu(OAc)₂ oxidant | Directed C-H activation for dienylation using methylenecyclopropane (B1220202) as the C4 source. nih.gov | Enables introduction of a substituent at an internal position of the dienyl moiety. nih.gov |